molecular formula C7H5BrF2 B040081 2,3-Difluorobenzyl bromide CAS No. 113211-94-2

2,3-Difluorobenzyl bromide

Cat. No. B040081
CAS RN: 113211-94-2
M. Wt: 207.01 g/mol
InChI Key: FTBSGSZZESQDBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-difluorobenzyl bromide typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable halide source under catalytic conditions. The process requires careful control of reaction conditions to ensure high purity and yield of the product. A novel method for synthesizing related compounds involves the decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-difluorobenzyl bromide in the presence of sodium hydride in DMF, yielding an 81% production rate (Mohideen et al., 2019).

Molecular Structure Analysis

The molecular structure of 2,3-difluorobenzyl bromide derivatives has been characterized using various spectroscopic techniques, including 1H and 13C NMR, FT-IR, and MS, along with elemental analysis. X-ray single-crystal diffraction studies have provided detailed insights into the crystal structure, demonstrating monoclinic space groups and specific geometric parameters (Mohideen et al., 2019).

Scientific Research Applications

  • Intermediate for Synthesis of Phenanthridinone : 2-bromo-N-(2,4-difluorobenzyl)benzamide, a compound related to 2,3-Difluorobenzyl bromide, is used as an intermediate in the synthesis of phenanthridinone. This compound is characterized by a monoclinic crystal structure with strong hydrogen-bonding and C-Br interactions (Polo et al., 2019).

  • Hydrodifluoromethylation of Alkenes : Bromodifluoromethylphosphonium bromide is used in visible-light-induced hydrodifluoromethylation of alkenes. This process synthesizes difluoromethylated alkanes under mild conditions, demonstrating excellent functional-group tolerance (Lin et al., 2016).

  • Derivatization of Organic Acids : Pentafluorobenzyl bromide, a related compound, is effective in derivatizing organic acids for gas chromatography with electron-capture detection. The extractive alkylation process uses methylene chloride as the organic phase and considers various pH values, buffer systems, and quaternary ammonium ions (Gyllenhaal, 1978).

  • Anticancer Agent : 2,9-bis(2-fluorobenzyl)--carbolinium bromide and 2,9-bis(2,3-difluorobenzyl)--carbolineum bromide have shown potential as anticancer agents. These compounds exhibit good yields and promising biological activity, with an IC50 value of 1.05 ± 0.08 µM (Mohideen et al., 2017; Mohideen et al., 2019).

  • Ionic Liquid Crystals : 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium bromide is a new ionic liquid crystal showing promising mesomorphism and electrochemical behavior, with potential applications in organic electronics and photovoltaics (Dobbs et al., 2006).

  • Analysis of Trace Levels in Environmental Samples : A method using pentafluorobenzyl bromide derivatization combined with GC/MS has been developed to accurately detect and quantify trace levels of halogenated phenols in air, water, and sediment samples (Hanada et al., 2002).

  • Generation of Benzyl Radicals : The one-electron cleavage of benzylic bromides at palladium and palladized cathodes facilitates the generation of benzyl radicals. These radicals can be immobilized onto solid interfaces for in situ addition to unsaturated organic systems (Jouikov & Simonet, 2010).

Safety and Hazards

2,3-Difluorobenzyl bromide poses a slight fire hazard when exposed to heat or flame. Acids may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

Mechanism of Action

Target of Action

2,3-Difluorobenzyl bromide is a chemical compound used in organic synthesis . The primary targets of this compound are typically organic molecules that can undergo nucleophilic substitution reactions .

Mode of Action

The compound acts as an electrophile, reacting with nucleophiles in a substitution reaction . The bromide ion is a good leaving group, which makes 2,3-difluorobenzyl bromide an excellent substrate for nucleophilic substitution reactions . The exact mode of action can vary depending on the specific reaction conditions and the nucleophile involved.

Biochemical Pathways

The specific biochemical pathways affected by 2,3-difluorobenzyl bromide depend on the nature of the nucleophile it reacts with. It has been used in the synthesis of chemokine antagonists , suggesting that it may play a role in modulating immune response pathways.

Result of Action

The molecular and cellular effects of 2,3-difluorobenzyl bromide’s action depend on the specific molecules it reacts with. In the case of its use in synthesizing chemokine antagonists , the result of its action would be the modulation of immune responses.

Action Environment

The action, efficacy, and stability of 2,3-difluorobenzyl bromide can be influenced by various environmental factors. For example, the presence of other reactive species can compete with the intended nucleophile, potentially leading to side reactions . Additionally, the compound is a slight fire hazard when exposed to heat or flame , indicating that it should be handled and stored carefully to ensure safety and stability.

properties

IUPAC Name

1-(bromomethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBSGSZZESQDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333761
Record name 2,3-Difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorobenzyl bromide

CAS RN

113211-94-2
Record name 2,3-Difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromomethyl)-2,3-difluoro-benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,3-Difluorobenzyl bromide in the synthesis of the anticancer agent discussed in the paper?

A1: 2,3-Difluorobenzyl bromide serves as a crucial reactant in the synthesis of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide []. The reaction involves the decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-Difluorobenzyl bromide in the presence of sodium hydride and DMF. This reaction leads to the attachment of the 2,3-difluorobenzyl groups to the β-carboline scaffold, resulting in the final compound.

Q2: Is there any information available on the structure-activity relationship (SAR) of the synthesized compound and the role of the 2,3-difluorobenzyl groups?

A2: The research paper primarily focuses on the synthesis and characterization of the novel compound []. While it mentions the compound's potential as an anticancer agent with an IC50 value provided, it does not delve into the specific SAR studies. Further research would be needed to elucidate the contribution of the 2,3-difluorobenzyl groups to the observed anticancer activity and to explore how modifications to these groups might impact potency and selectivity.

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